

# Application Notes and Protocols: Reductive Amination of Boc-Tyr(Bzl)-aldehyde

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## Compound of Interest

Compound Name: **Boc-Tyr(Bzl)-aldehyde**

Cat. No.: **B558043**

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This document provides a detailed protocol for the reductive amination of N- $\alpha$ -Boc-O-benzyl-L-tyrosinal, commonly referred to as **Boc-Tyr(Bzl)-aldehyde**. This versatile chemical transformation is a cornerstone in medicinal chemistry and peptide science for the synthesis of novel secondary and tertiary amines, which are key components of many peptidomimetics and drug candidates.

## Introduction

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.<sup>[1]</sup> The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and a primary or secondary amine, which is then reduced *in situ* to the corresponding amine. This one-pot procedure is often preferred due to its operational simplicity and the stability of the reagents involved.

The use of **Boc-Tyr(Bzl)-aldehyde** as a substrate allows for the introduction of a functionalized tyrosine moiety into a target molecule. The Boc (tert-butoxycarbonyl) protecting group on the alpha-amino group and the benzyl (Bzl) ether protecting the phenolic hydroxyl group are common in peptide synthesis, offering orthogonal deprotection strategies.<sup>[2]</sup> This protocol focuses on the use of sodium triacetoxyborohydride ( $\text{NaBH(OAc)}_3$ ), a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.<sup>[3][4]</sup>

## Experimental Protocols

### General Protocol for Reductive Amination of Boc-Tyr(Bzl)-aldehyde

This protocol describes a general procedure for the reaction of **Boc-Tyr(Bzl)-aldehyde** with a primary or secondary amine using sodium triacetoxyborohydride.

#### Materials:

- **Boc-Tyr(Bzl)-aldehyde**
- Amine (primary or secondary)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or argon inlet
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add **Boc-Tyr(Bzl)-aldehyde** (1.0 eq).

- Dissolve the aldehyde in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
- Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
- Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion intermediate.
- Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. A slight exotherm may be observed.
- Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel.

## Synthesis of the Starting Material: Boc-Tyr(Bzl)-aldehyde

**Boc-Tyr(Bzl)-aldehyde** can be synthesized from the corresponding protected amino acid, Boc-Tyr(Bzl)-OH, via reduction of an activated carboxyl group, such as a Weinreb amide or an ester. A common method involves the reduction of the corresponding N-methoxy-N-methylamide (Weinreb amide).

## Data Presentation

The following table summarizes typical yields for the reductive amination of aromatic aldehydes with various amines, which can be expected to be similar for **Boc-Tyr(Bzl)-aldehyde** under optimized conditions.

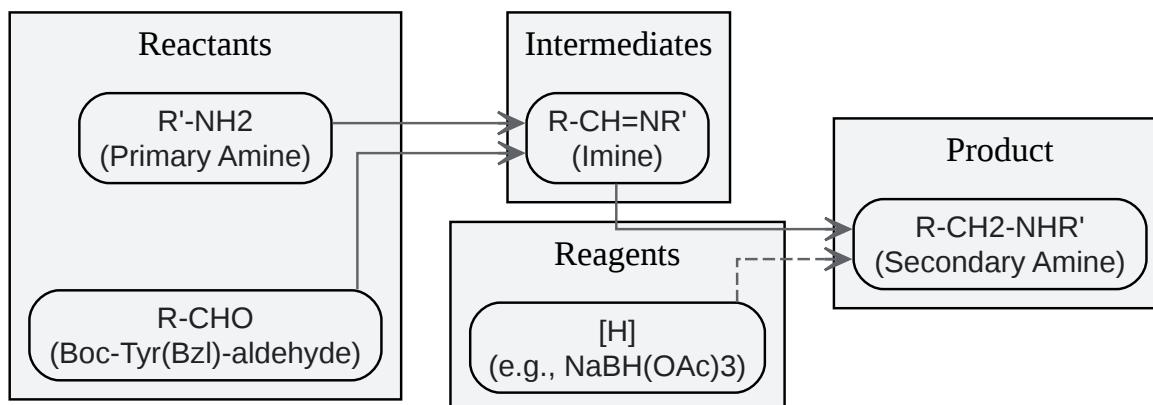
Entry	Amine	Product	Typical Yield (%)
1	Benzylamine	N-Benzyl-N-(2-(4-(benzyloxy)phenyl)-1-(tert-butoxycarbonyl)ethyl)amine	85-95
2	n-Butylamine	N-Butyl-N-(2-(4-(benzyloxy)phenyl)-1-(tert-butoxycarbonyl)ethyl)amine	80-90
3	Morpholine	4-(2-(4-(benzyloxy)phenyl)-1-(tert-butoxycarbonyl)ethyl)morpholine	90-98
4	Aniline	N-(2-(4-(benzyloxy)phenyl)-1-(tert-butoxycarbonyl)ethyl)aniline	70-85

Note: Yields are representative and can vary based on the specific amine used, reaction conditions, and purification method.

## Mandatory Visualizations

### General Reductive Amination Pathway

The following diagram illustrates the general chemical pathway for the reductive amination of an aldehyde with a primary amine.

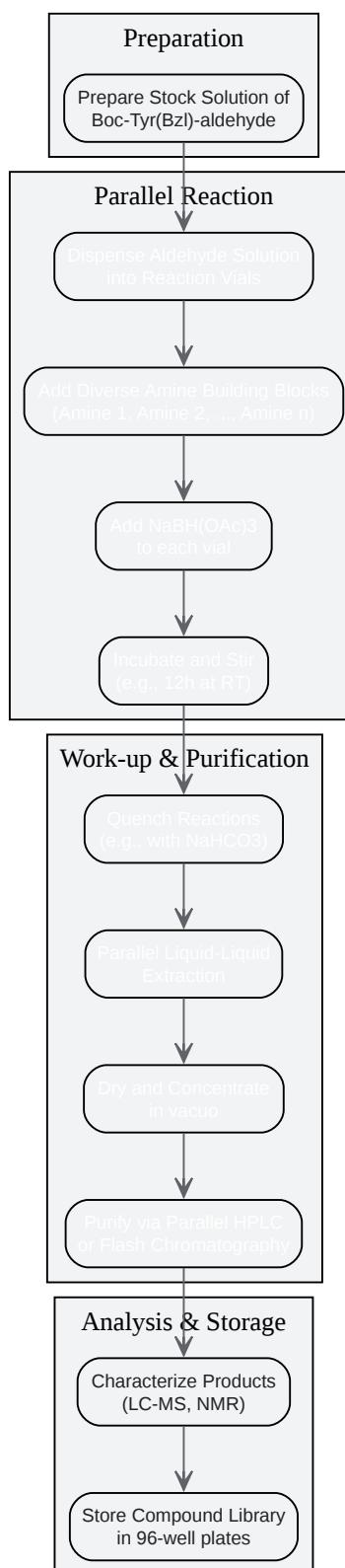


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Caption: General reaction scheme of reductive amination.

## Experimental Workflow for Parallel Synthesis

This diagram outlines a typical workflow for the parallel synthesis of a small library of compounds using the reductive amination of **Boc-Tyr(Bzl)-aldehyde**. This approach is common in drug discovery for rapidly generating and screening a diverse set of molecules.[\[5\]](#)



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Caption: Workflow for parallel library synthesis.

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